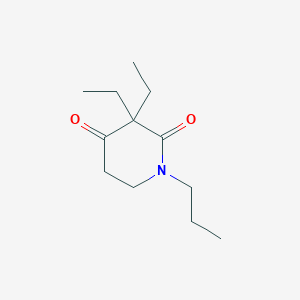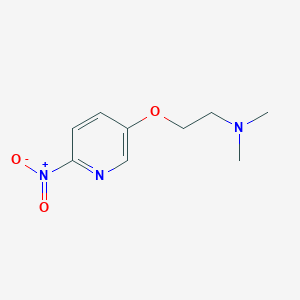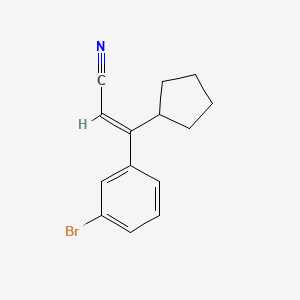
2-cyanopyridine-4-carbohydrazide;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyanopyridine-4-carbohydrazide;4-methylbenzenesulfonic acid is a compound that combines the structural features of both 2-cyanopyridine and 4-methylbenzenesulfonic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyanopyridine-4-carbohydrazide typically involves the reaction of 2-cyanopyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
For the preparation of 4-methylbenzenesulfonic acid, toluene is sulfonated using concentrated sulfuric acid or oleum. The reaction is exothermic and requires careful temperature control to avoid side reactions. The product is then purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of these compounds may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyanopyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
4-methylbenzenesulfonic acid can participate in:
Electrophilic substitution: The methyl group on the benzene ring activates the ring towards electrophilic substitution reactions, such as nitration or halogenation.
Sulfonation: The sulfonic acid group can undergo further sulfonation reactions to form disulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as hydrazides or amines.
Substitution: Substituted pyridine derivatives or sulfonated benzene derivatives.
Applications De Recherche Scientifique
2-cyanopyridine-4-carbohydrazide;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-cyanopyridine-4-carbohydrazide;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways, leading to changes in cell signaling and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-cyanopyridine: A precursor in the synthesis of 2-cyanopyridine-4-carbohydrazide.
4-methylbenzenesulfonic acid: A component of the compound, known for its use in sulfonation reactions.
Pyridine derivatives: Compounds with similar structures and reactivity, used in various chemical and pharmaceutical applications.
Uniqueness
2-cyanopyridine-4-carbohydrazide;4-methylbenzenesulfonic acid is unique due to its combined structural features, which confer distinct chemical reactivity and potential applications. The presence of both the pyridine ring and the sulfonic acid group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.
Propriétés
Formule moléculaire |
C35H36N8O11S3 |
|---|---|
Poids moléculaire |
840.9 g/mol |
Nom IUPAC |
2-cyanopyridine-4-carbohydrazide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/2C7H6N4O.3C7H8O3S/c2*8-4-6-3-5(1-2-10-6)7(12)11-9;3*1-6-2-4-7(5-3-6)11(8,9)10/h2*1-3H,9H2,(H,11,12);3*2-5H,1H3,(H,8,9,10) |
Clé InChI |
BJUMEEPTRFSPMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CN=C(C=C1C(=O)NN)C#N.C1=CN=C(C=C1C(=O)NN)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



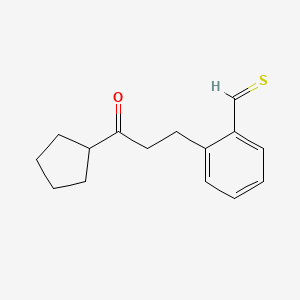
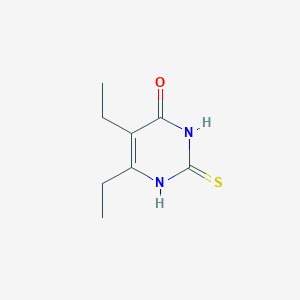
![2H-Pyrrolo[2,3-D][1,2,3]thiadiazole](/img/structure/B13100549.png)


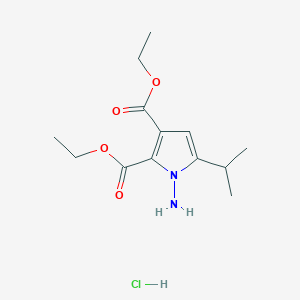
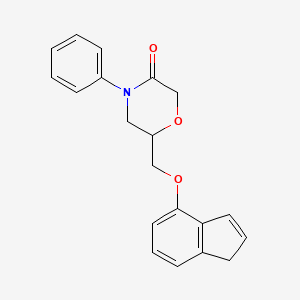
![((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate](/img/structure/B13100584.png)
![5-Methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100590.png)
